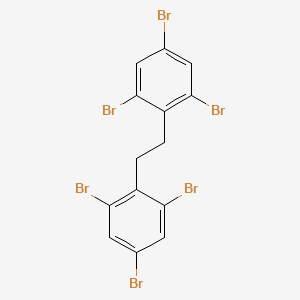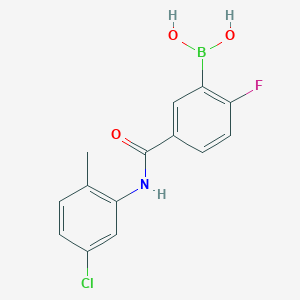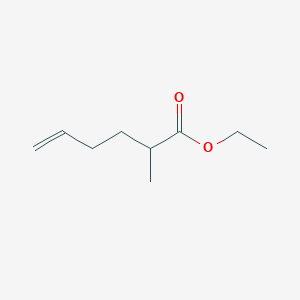
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is an organic compound with a complex structure, featuring both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. The process may include:
Friedel-Crafts Alkylation: Introduction of the ethyl group to the benzene ring.
Halogenation: Introduction of fluorine atoms to the aromatic ring.
Cyclohexyl Substitution: Attachment of the propylcyclohexyl group through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Hydrogenation of the aromatic ring.
Substitution: Halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce fully hydrogenated cyclohexyl derivatives.
科学的研究の応用
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene has several scientific research applications:
Material Science: Used in the development of advanced polymers and liquid crystals.
Pharmaceuticals: Potential intermediate in the synthesis of drug molecules.
Chemical Research: Studied for its unique reactivity and potential as a building block for more complex molecules.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving aromatic and aliphatic interactions, influencing the reactivity and stability of the molecule.
類似化合物との比較
Similar Compounds
- 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
- trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
Uniqueness
1-(4-Ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene is unique due to the presence of both ethyl and propylcyclohexyl groups along with difluoro substitution on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in material science and pharmaceuticals.
特性
CAS番号 |
943538-31-6 |
|---|---|
分子式 |
C23H28F2 |
分子量 |
342.5 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-2,3-difluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C23H28F2/c1-3-5-17-8-12-19(13-9-17)21-15-14-20(22(24)23(21)25)18-10-6-16(4-2)7-11-18/h6-7,10-11,14-15,17,19H,3-5,8-9,12-13H2,1-2H3 |
InChIキー |
CYNICQFTBANSDN-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=C(C(=C(C=C2)C3=CC=C(C=C3)CC)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
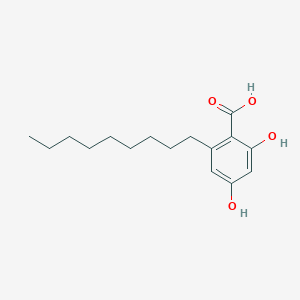
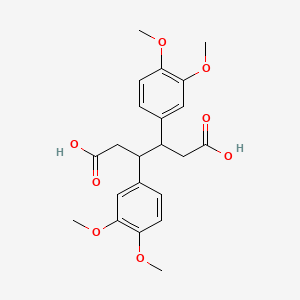
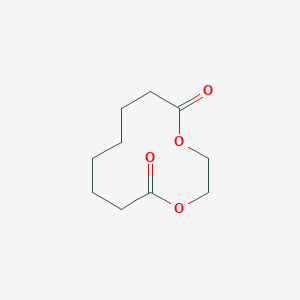
![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)
![5-chloro-2-methoxy-N-[2-[4-(phenylcarbamoylsulfamoyl)phenyl]ethyl]benzamide](/img/structure/B13405048.png)
![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)

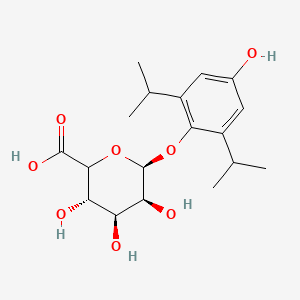
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
